
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a useful research compound. Its molecular formula is C23H22O11 and its molecular weight is 474.418. The purity is usually 95%.
BenchChem offers high-quality Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
Studies on similar complex molecules have focused on synthetic routes and structural analysis. For example, the synthesis and characterization of related compounds have been explored to understand their chemical properties and potential applications (Howarth & Harris, 1968; Yu et al., 2003). These studies often employ sophisticated techniques like NMR, X-ray diffraction, and chromatography for structural elucidation and to verify synthetic pathways.
Potential Therapeutic Applications
The exploration of therapeutic applications, particularly in the realm of neuroprotection and imaging, has been a significant area of interest. For instance, research on derivatives with potential neuroprotective properties has shown promising results in preclinical models, highlighting the compound's ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting its utility in neurological disorder studies (Yu et al., 2003).
Material Science and Engineering
In material science, the focus has been on understanding how such compounds can be used in the synthesis of new materials with desirable properties. The studies often delve into the mechanisms of reactions under various conditions, paving the way for the development of innovative materials with potential applications in technology and industry.
Advanced Glycation End-Products and Their Implications
The compound's relevance extends into biochemical research, particularly in studies concerning advanced glycation end-products (AGEs) and their implications in chronic diseases. Research in this area investigates the biochemical pathways involved in the formation of AGEs and their biological impacts, offering insights into potential therapeutic targets for managing conditions like diabetes and neurodegenerative diseases (Nemet et al., 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the appropriate chromene derivative. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "D-glucose", "5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid", "DCC", "DMAP", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups on the sugar moiety using acetic anhydride and pyridine", "Coupling of the protected sugar with 5-hydroxy-8-methoxy-4-oxo-2-phenylchromene-7-carboxylic acid using DCC and DMAP in methanol", "Deprotection of the hydroxyl groups using methanesulfonic acid", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography" ] } | |
Numéro CAS |
82475-01-2 |
Nom du produit |
Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
Formule moléculaire |
C23H22O11 |
Poids moléculaire |
474.418 |
Nom IUPAC |
methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1 |
Clé InChI |
RLTZGPOFLCHNNX-ACJCWMFTSA-N |
SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
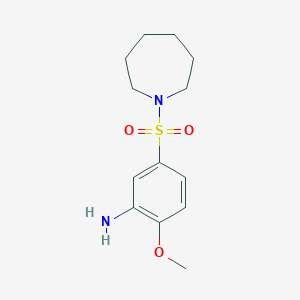
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
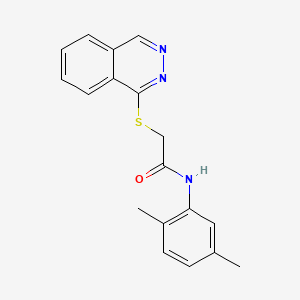
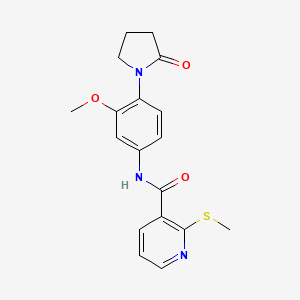
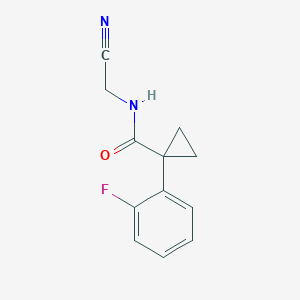
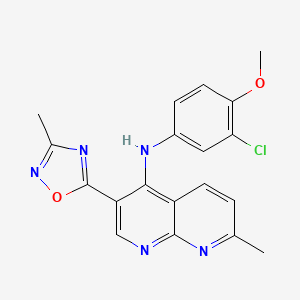
![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)


![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)
![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)